molecular formula C₂₃H₂₈N₈O₄ B1663552 Copanlisib CAS No. 1032568-63-0

Copanlisib

Cat. No. B1663552
M. Wt: 480.5 g/mol
InChI Key: PZBCKZWLPGJMAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copanlisib is a highly selective and potent intravenous pan-class I PI3K inhibitor . It has demonstrated durable objective responses and a manageable safety profile in heavily pre-treated patients with indolent lymphomas .


Synthesis Analysis

Copanlisib can be synthesized according to the methods given in international patent applications . It is also known as BAY80-6946 and is a potent PI3Kα and δ inhibitor .


Molecular Structure Analysis

The molecular formula of Copanlisib is C23H28N8O4 . It is a pan–class I phosphoinositide 3-kinase (PI3K) inhibitor with preferred activity toward PI3Kα and PI3Kδ .


Chemical Reactions Analysis

Copanlisib has shown in vitro dose-dependent antitumor activity in the vast majority of the models . It has been found to induce tumor cell death by apoptosis and inhibit the proliferation of primary malignant B cell lines .


Physical And Chemical Properties Analysis

Copanlisib has a molecular weight of 480.52 . It is a potent class I PI3K inhibitor with dominant activity toward PI3Kα and PI3Kδ .

Safety And Hazards

The most common adverse events with Copanlisib monotherapy are hyperglycemia and hypertension, which are infusion-related, transient, and manageable with standard therapies . Mild diarrhea is also a common adverse event with Copanlisib monotherapy .

Future Directions

Ongoing studies of Copanlisib in combination with rituximab and standard-of-care chemotherapy in patients with relapsed indolent lymphoma have the potential to support the use of Copanlisib in the second-line setting . The administration of the PI3K inhibitor, Copanlisib, may be a powerful strategy against stroma-associated drug resistance of MM cells and can enhance the cytotoxic effects of proteasome inhibitors in such residual MM cells .

properties

IUPAC Name

2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N8O4/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYDSXOGIBMAET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00145728
Record name Copanlisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Follicular lymphoma is a B-cell lymphoma that is one of the most common type of non-Hodgkin lymphoma (NHL). It involves unregulated growth and proliferation of lymphocytes that eventually may travel to other organs including the lymph nodes, spleen, and the bone marrow, to form tumors. The phosphatidylinositol 3-kinase (PI3K)-mediated pathway is involved in promoting cell survival proliferation and differentiation however abberant activation of this pathway may lead to tumorigenesis. Copanlisib mediates an inhibitory action on p110α and p110δ isoforms of phosphatidylinositol-3-kinase (PI3K) expressed in malignant B cells. It induces tumor cell death via apoptosis and inhibits the proliferation of primary malignant B cell lines. Copanlisib inhibits several key cell-signaling pathways, including B-cell receptor (BCR) signaling, CXCR12 mediated chemotaxis of malignant B cells, and NFκB signaling in lymphoma cell lines.
Record name Copanlisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12483
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Copanlisib

CAS RN

1032568-63-0
Record name Copanlisib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032568630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copanlisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12483
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Copanlisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-(7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name COPANLISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI6V529FZ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine (100 mg, 0.22 mol) was dissolved in DMF (5 mL), and Intermediate B (46 mg, 0.33 mmol) was added. PYBOP (173 mg, 0.33 mmol) and diisopropylethylamine (0.16 mL, 0.89 mmol) were subsequently added, and the mixture was stirred at rt overnight. EtOAc was added, and the solids were isolated by vacuum filtration to give the title compound (42.7 mg, 40%): HPLC MS RT=1.09 min, MH+=481.2; 1H NMR (DMSO-d6+2 drops TFA-d) δ: 9.01 (2H, s), 8.04 (1H, d), 7.43 (1H, d), 4.54 (2H, m), 4.34 (2H, br t), 4.23 (2H, m), 4.04 (2H, m), 4.00 (3H, s), 3.65 (2H, br t), 3.52 (2H, m), 3.31 (2H, m), 3.18 (2H, m), 2.25 (2H, m).
Name
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate B
Quantity
46 mg
Type
reactant
Reaction Step Two
Name
Quantity
173 mg
Type
reactant
Reaction Step Three
Quantity
0.16 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Copanlisib
Reactant of Route 2
Reactant of Route 2
Copanlisib
Reactant of Route 3
Reactant of Route 3
Copanlisib
Reactant of Route 4
Reactant of Route 4
Copanlisib
Reactant of Route 5
Reactant of Route 5
Copanlisib
Reactant of Route 6
Copanlisib

Citations

For This Compound
4,130
Citations
G Krause, F Hassenrück, M Hallek - Drug design, development and …, 2018 - Taylor & Francis
… pan-class I PI3K inhibitor copanlisib as a drug for the treatment … -c]quinazoline scaffold of copanlisib adopts a flat conformation in … Copanlisib shows higher potency than other clinically …
Number of citations: 52 www.tandfonline.com
A Markham - Drugs, 2017 - Springer
… in the development of copanlisib leading to … copanlisib AUC and C max values and should be avoided. Concomitant use of copanlisib with strong CYP3A inhibitors increases copanlisib …
Number of citations: 113 link.springer.com
Y Song, W Liu, Y Niu, G Cisternas, F Huang… - Annals of …, 2020 - annalsofoncology.org
… efficacy of single-agent copanlisib in Chinese patients with relapsed iNHL (NCT03498430). … of copanlisib was in the range of overall response rates previously observed for copanlisib …
Number of citations: 2 www.annalsofoncology.org
M Macy, T Cash, N Pinto, JG Pressey… - European Journal of …, 2022 - ejcancer.com
Background: The pan-PI3 K inhibitor copanlisib is approved as monotherapy in adult patients (pts) with relapsed follicular lymphoma. While PI3 K activation is often observed in high-…
Number of citations: 1 www.ejcancer.com
A Eltantawy, X Vallejos, E Sebea… - Annals of …, 2019 - journals.sagepub.com
… efficacy and safety of copanlisib in 142 patients with … Copanlisib was also evaluated in a phase II study in a population of relapsed or refractory DLBCL patients. In this study, copanlisib …
Number of citations: 18 journals.sagepub.com
BA Carneiro, R Jotte, N Gabrail, O Hamid… - Molecular Cancer …, 2021 - AACR
Introduction: Copanlisib (C) is a pan-class I PI3K inhibitor, with predominant activity against the PI3K-α and -δ isoforms, approved for patients (pts) with relapsed follicular lymphoma. …
Number of citations: 1 aacrjournals.org
A Patnaik, LJ Appleman, AW Tolcher… - Annals of …, 2016 - Elsevier
… , and MTD of copanlisib administered once weekly for 3 … tumor response in patients treated with copanlisib; assess, in the … copanlisib treatment in patients with type 2 diabetes mellitus. …
Number of citations: 202 www.sciencedirect.com
F Morschhauser, JP Machiels, G Salles, S Rottey… - Molecular cancer …, 2020 - AACR
… modulation, and downstream effects by copanlisib, this study evaluated the pharmacodynamic effects of single-agent intravenous copanlisib relative to dose and plasma exposure in …
Number of citations: 33 aacrjournals.org
M Dreyling, A Santoro, L Mollica… - American journal of …, 2020 - Wiley Online Library
… The approved intravenous PI3K inhibitor copanlisib has low … We provide an update on safety and efficacy of copanlisib … 2 prior treatments received intravenous copanlisib 60 mg on days …
Number of citations: 117 onlinelibrary.wiley.com
S Damodaran, F Zhao, DA Deming… - Journal of Clinical …, 2022 - ingentaconnect.com
… Arm Z1F evaluated copanlisib, an α and δ isoform–specific … PATIENTS AND METHODS Patients received copanlisib (60 mg … (P = .0341) with copanlisib showing clinical activity in select …
Number of citations: 20 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.